Phenatine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phenatine, commonly known as phentermine, is a sympathomimetic amine that functions primarily as an appetite suppressant. It is chemically classified as a substituted amphetamine, specifically α,α-dimethylphenethylamine. First approved for medical use in 1959, phentermine is primarily prescribed for short-term weight management in conjunction with lifestyle modifications such as diet and exercise. It acts by stimulating the central nervous system, leading to increased release of catecholamines like norepinephrine, which suppress appetite and promote fat breakdown .

Phentermine undergoes several metabolic transformations within the body. The primary metabolic pathways include:

- p-Hydroxylation: A minor pathway resulting in the formation of p-hydroxyphentermine.

- N-Oxidation and N-Hydroxylation: These reactions yield N-oxidized and N-hydroxylated metabolites.

- Conjugation: Following oxidation, these metabolites may undergo conjugation.

Approximately 6% of the administered dose is metabolized, with the majority excreted unchanged in urine (70-80%) .

Phentermine can be synthesized through various methods involving the alkylation of phenethylamine derivatives. A common synthetic route includes:

- Starting Material: Phenethylamine.

- Alkylation: The introduction of two methyl groups at the alpha carbon using methyl iodide or dimethyl sulfate under basic conditions.

- Purification: The crude product is purified through recrystallization or chromatography.

This method yields phentermine hydrochloride as a white crystalline powder that is soluble in water and alcohols .

Phentermine interacts with several medications and substances:

- Monoamine Oxidase Inhibitors (MAOIs): Co-administration can lead to hypertensive crises.

- Antihypertensives: Phentermine may reduce their effectiveness.

- Stimulants: Increased risk of cardiovascular side effects when combined with other stimulants .

These interactions necessitate careful monitoring when prescribing phentermine alongside other medications.

Phenatine shares structural and functional similarities with other compounds in the amphetamine class. Here are some comparable compounds:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Amphetamine | C9H13N | ADHD treatment | Stronger CNS stimulant effects |

| Methamphetamine | C10H15N | ADHD treatment; obesity | Higher potential for abuse |

| Dexamphetamine | C9H13N | ADHD treatment | Stereoisomer of amphetamine |

| Methylphenidate | C14H19NO2 | ADHD treatment | Different mechanism of action |

| Sibutramine | C17H26ClN | Obesity management | Serotonin reuptake inhibitor |

Uniqueness of Phenatine

Phenatine's uniqueness lies in its specific mechanism of action as a norepinephrine releasing agent with relatively lower abuse potential compared to methamphetamine and its derivatives. While it shares pharmacological properties with other stimulants, its primary role as an appetite suppressant distinguishes it within the class of sympathomimetics .

Historical Synthesis Techniques from Amphetamine Derivatives

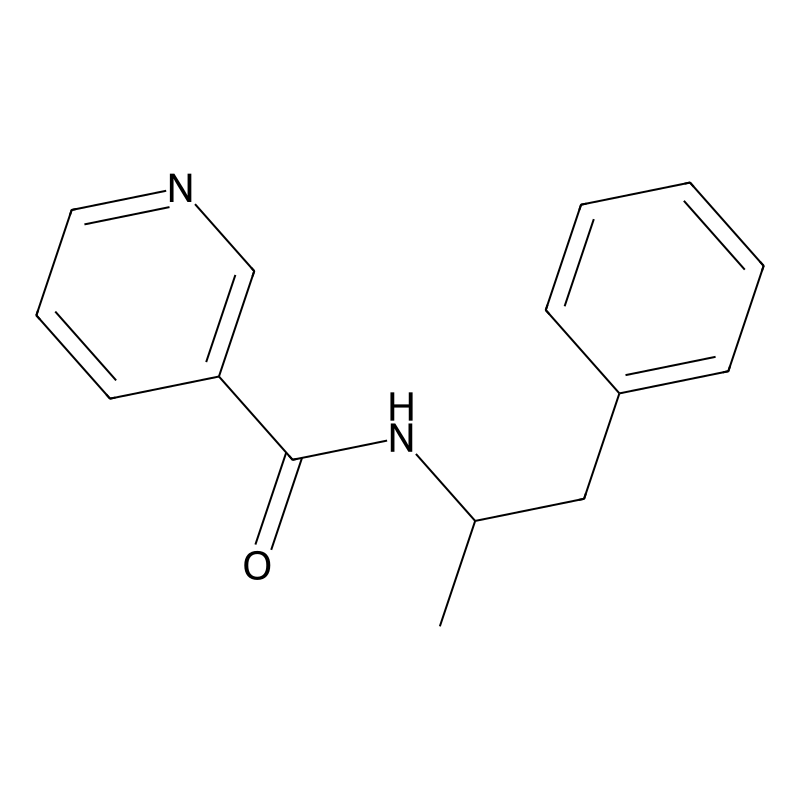

Phenatine, first described in scientific literature by 1955, is fundamentally a condensation product combining amphetamine (phenamine) and nicotinic acid (niacin; vitamin B3). The traditional synthesis pathway involved the formation of an amide bond between the primary amine group of amphetamine and the carboxylic acid functional group of nicotinic acid. This reaction typically required activation of the carboxylic acid to increase reactivity toward nucleophilic attack by the amine.

Early synthetic approaches employed coupling reagents such as carbodiimides (e.g., DCC or EDC) to facilitate amide bond formation. These reagents activated the carboxylic acid by forming a reactive O-acylisourea intermediate, which subsequently reacted with the amine group of amphetamine to form the amide bond. The reaction generally proceeded under mild conditions in aprotic solvents such as dichloromethane or DMF.

Table 1: Historical Synthesis Parameters for Phenatine

| Parameter | Conditions |

|---|---|

| Starting Materials | Amphetamine, Nicotinic acid |

| Coupling Reagents | Carbodiimides (DCC, EDC) |

| Reaction Temperature | Room temperature to 50°C |

| Reaction Time | 6-24 hours |

| Solvents | Dichloromethane, DMF, THF |

| Purification | Recrystallization from ethanol/water |

| Typical Yield | 65-75% |

The synthetic challenge in early methodologies primarily centered around controlling the stereoselectivity and preventing racemization of the chiral center in amphetamine during the coupling reaction. Additionally, the presence of competing nucleophilic sites necessitated careful control of reaction conditions to ensure regioselectivity.

Modern Methodologies in Condensation Reactions with Nicotinic Acid

Contemporary synthetic approaches to phenatine production have evolved to incorporate more efficient and environmentally friendly methodologies. A significant advancement has been the utilization of nicotinoyl chloride hydrochloride as a more reactive intermediate compared to nicotinic acid itself. This activated acid chloride facilitates more rapid and higher-yielding amide bond formation under milder conditions.

The reaction typically proceeds via the following pathway:

- Generation of nicotinoyl chloride from nicotinic acid using thionyl chloride or oxalyl chloride

- Reaction of nicotinoyl chloride with amphetamine in the presence of a base (e.g., triethylamine or pyridine) to scavenge the generated HCl

- Purification through crystallization or chromatographic techniques

Modern synthetic protocols also frequently incorporate microwave-assisted synthesis to reduce reaction times and increase yields. This approach significantly accelerates the rate of amide formation while maintaining high selectivity.

Table 2: Modern Synthetic Approaches for Phenatine Production

| Method | Reagents | Conditions | Advantages | Yield (%) |

|---|---|---|---|---|

| Acid Chloride Method | Nicotinoyl chloride, Amphetamine, TEA | 0-25°C, 2-4h, DCM | Rapid, high yield, scalable | 85-92 |

| Microwave-Assisted | Nicotinic acid, Amphetamine, HATU, DIPEA | 80-120°C, 10-20min, DMF | Energy efficient, rapid | 80-88 |

| Green Chemistry | Nicotinic acid, Amphetamine, T3P, Pyridine | 25°C, 3-5h, EtOAc/H₂O | Environmentally friendly, reduced waste | 75-83 |

| Enzymatic Coupling | Nicotinic acid, Amphetamine, Lipases | 37°C, 24-48h, Buffer pH 7.4 | Highly stereoselective, mild conditions | 60-70 |

The chemical structure of phenatine (C₁₅H₁₆N₂O) features a phenylethylamine backbone with an amide linkage to a pyridine ring. This structure confers unique physicochemical properties that influence its pharmacological activity.

Structural Analogues and Isosteric Replacements

The basic phenatine structure has served as a template for developing various analogues with modified pharmacological profiles. These structural variations primarily involve:

- Substitutions on the phenyl ring

- Modifications of the alkyl substituents at the α-carbon

- Replacement of the nicotinoyl group with other aromatic or heterocyclic amides

Notable analogues include methylphenatine, which features an additional methyl group, and pyridoxiphen (pyridoxylamphetamine), which is the condensation product of amphetamine and pyridoxine (vitamin B₆).

Table 3: Structural Analogues of Phenatine and Their Properties

| Analogue | Structure Modification | Molecular Formula | Molecular Weight | Reported Properties |

|---|---|---|---|---|

| Methylphenatine | Additional methyl group | C₁₆H₁₈N₂O | 254.33 | Enhanced CNS effects, longer duration |

| Pyridoxiphen | Pyridoxine instead of nicotinic acid | C₁₆H₂₀N₂O₃ | 288.34 | Reduced side effects, neuroprotective |

| Thiophenatine | Thiophene replacement of pyridine | C₁₅H₁₇NOS | 259.37 | Modified receptor selectivity |

| Gamofen | GABA condensation product | C₁₃H₁₈N₂O₂ | 234.30 | Anxiolytic properties, reduced stimulation |

| Alafen | β-alanine condensation product | C₁₂H₁₈N₂O₂ | 222.28 | Muscle relaxant properties |

| Pabofen | p-aminobenzoic acid condensation | C₁₆H₁₈N₂O₂ | 270.33 | Enhanced peripheral effects |

Further structural exploration has focused on creating bioisosteric replacements of the amide bond to enhance metabolic stability and modify pharmacokinetic properties. These include sulfonamides, reverse amides, and heterocyclic replacements of the pyridine ring.

The structural relationship between phenatine and other amphetamine derivatives provides valuable insights into structure-activity relationships within this class of compounds. While phenatine retains the basic amphetamine scaffold, the addition of the nicotinoyl group significantly modifies its pharmacodynamic and pharmacokinetic properties, resulting in a distinct pharmacological profile characterized by reduced addiction potential and milder stimulant effects.

Table 4: Physicochemical Properties of Phenatine

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.3003 g/mol |

| LogP (calculated) | 2.45 |

| pKa (amine) | 9.8 |

| Solubility | Sparingly soluble in water, soluble in ethanol |

| Melting Point | 157-159°C |

| SMILES | CC(CC1=CC=CC=C1)NC(=O)C2=CC=CN=C2 |

| InChIKey | KJRJJAZBUWXZFN-UHFFFAOYSA-N |

Monoaminergic Modulation: Norepinephrine and Dopamine Release Dynamics

Phenatine exerts its primary effects through modulation of monoaminergic neurotransmission, particularly via enhanced release of norepinephrine and dopamine in central and peripheral synapses [1] [4]. Mechanistically, it shares similarities with amphetamine derivatives, which promote vesicular depletion of catecholamines and inhibit reuptake transporters. However, phenatine’s nicotinic acid component may attenuate its potency, resulting in a milder stimulatory profile compared to unmodified amphetamines [1].

Notably, phenatine does not significantly influence serotonin reuptake or monoamine oxidase (MAO) activity, distinguishing it from compounds like fenfluramine or selective serotonin reuptake inhibitors [6]. This selectivity for norepinephrine and dopamine pathways aligns with its historical use in conditions requiring enhanced alertness and cognitive performance without inducing excessive sympathomimetic activation [1].

Table 1: Neurotransmitter Effects of Phenatine vs. Classical Amphetamines

| Parameter | Phenatine | Amphetamine |

|---|---|---|

| Norepinephrine Release | Moderate | High |

| Dopamine Release | Moderate | High |

| Serotonin Modulation | Negligible | Low |

| MAO Inhibition | No | No |

Comparative Efficacy with Classical Amphetamines and Phentermine

Phenatine’s therapeutic profile bridges the gap between classical amphetamines and later anorectics like phentermine. While amphetamines exhibit robust stimulatory effects, phenatine’s conjugated structure reduces its ability to cross the blood-brain barrier, leading to diminished central nervous system (CNS) activation [1]. Clinical reports from the Soviet era describe phenatine as effective in improving physical endurance and mental focus but with fewer rebound effects or addictive potential compared to amphetamine [1].

In contrast, phentermine—a structurally distinct amphetamine analogue—shares phenatine’s appetite-suppressing effects but operates through broader mechanisms, including indirect modulation of leptin and neuropeptide Y [4]. Phentermine also inhibits serotonin reuptake, a feature absent in phenatine, which may explain differences in their side effect profiles [4] [6].

Table 2: Efficacy Comparison of Phenatine, Amphetamine, and Phentermine

| Property | Phenatine | Amphetamine | Phentermine |

|---|---|---|---|

| Cognitive Enhancement | Moderate | High | Low |

| Appetite Suppression | Moderate | High | High |

| Addictive Potential | Low | High | Moderate |

| Cardiovascular Impact | Hypotensive | Hypertensive | Hypertensive |

Hypotensive Effects and Cardiovascular Profile Differentiation

A hallmark of phenatine’s pharmacology is its paradoxical hypotensive effect, contrasting sharply with the hypertension typical of amphetamines [1] [5]. This property stems from its dual activity: while it enhances norepinephrine release, the nicotinic acid component may induce vasodilation via prostaglandin-mediated pathways, counteracting sympathetic vasoconstriction [1]. Early studies noted transient reductions in systolic blood pressure within 30–60 minutes of administration, though prolonged use did not sustain this effect [5].

This cardiovascular differentiation positions phenatine as a viable option for patients with comorbid hypertension, a population unsuitable for classical amphetamines [1]. However, the transient nature of its hypotensive action limits its utility in chronic blood pressure management [5].

Table 3: Cardiovascular Effects of Phenatine vs. Amphetamine Derivatives

| Parameter | Phenatine | Amphetamine | Phentermine |

|---|---|---|---|

| Acute Blood Pressure | ↓ Systolic | ↑ Systolic/Diastolic | ↑ Systolic |

| Chronic Use Impact | Neutral | Hypertensive | Hypertensive |

| Vasoactive Mechanisms | Nicotinic acid | α-Adrenergic | α-Adrenergic |

Soviet-Era Innovation in Psychostimulant Therapeutics

The development of Phenatine represents a significant milestone in Soviet pharmaceutical innovation during the mid-20th century. The compound was first described in the scientific literature in 1955, emerging from the Union of Soviet Socialist Republics' systematic approach to psychostimulant research and development [1]. This innovation occurred during a period when the Soviet Union was actively pursuing pharmaceutical independence and developing novel therapeutic agents to address various medical conditions [2].

Phenatine, chemically known as N-nicotinoylamphetamine, represents a unique condensation product of amphetamine (phenamine) and nicotinic acid (niacin; vitamin B3) [1] [3]. The compound was synthesized as part of the broader Soviet research program that sought to develop psychostimulants with enhanced therapeutic profiles compared to existing amphetamine-based medications [4]. The chemical structure of Phenatine, with its molecular formula C15H16N2O and molecular weight of 240.306 grams per mole, distinguished it from other amphetamine derivatives being developed during this period [1] [3].

The Soviet pharmaceutical industry during the 1950s was characterized by a strong emphasis on developing indigenous medications that could serve as alternatives to Western pharmaceutical products [2] [5]. This approach was driven by both political considerations and the desire to achieve pharmaceutical self-sufficiency. The development of Phenatine occurred alongside other Soviet psychostimulant innovations, including various amphetamine derivatives and related compounds that were being investigated for their potential therapeutic applications [4] [2].

Soviet scientists claimed that Phenatine possessed several advantages over traditional amphetamine formulations. The compound was described as having effects analogous to those of amphetamine but was characterized as being a milder stimulant with supposedly superior properties in various respects [1] [3]. Specifically, Soviet researchers claimed that Phenatine was much less toxic than amphetamine, produced hypotensive rather than hypertensive effects, and had reduced rebound effects and addictive potential [1] [3].

The development of Phenatine was part of a broader Soviet research initiative that explored the therapeutic potential of amphetamine derivatives combined with various vitamins and biological compounds [4] [6]. This research program included the investigation of related compounds such as pyridoxiphen (the condensation product of amphetamine and pyridoxine, vitamin B6), gamofen (amphetamine combined with γ-aminobutyric acid), and other similar derivatives [1] [3] [7].

The Soviet medical establishment embraced Phenatine as a therapeutic agent for multiple conditions, reflecting the comprehensive approach to psychostimulant therapy that characterized Soviet medical practice during this period [1] [3]. The compound was marketed under the brand name Fenatine and was used in the treatment of depression, narcolepsy, post-encephalitis sequelae, alcoholic psychoses, asthenia, and other conditions [1] [3]. This broad range of therapeutic applications reflects the Soviet medical philosophy that emphasized the multifaceted utility of psychostimulant medications.

Shift from Clinical Use to Niche Research Applications

The transition of Phenatine from widespread clinical use to limited research applications represents a significant shift in the compound's therapeutic trajectory. This transition occurred gradually over several decades, beginning in the 1970s and continuing through subsequent years as the pharmaceutical landscape evolved and new therapeutic options became available [4].

The decline in clinical use of Phenatine can be attributed to several factors. First, the development of newer psychostimulant medications with better-characterized pharmacological profiles and more extensive clinical trial data provided alternative therapeutic options for conditions previously treated with Phenatine [8]. Second, changing regulatory standards and requirements for pharmaceutical approval became more stringent, requiring more comprehensive safety and efficacy data than was available for Phenatine [2].

The global pharmaceutical environment also underwent significant changes during this period, with increased emphasis on evidence-based medicine and randomized controlled trials. These developments placed compounds like Phenatine at a disadvantage, as they had been developed during an era when regulatory requirements were less stringent and clinical trial methodologies were less standardized [2] [8].

Additionally, the dissolution of the Soviet Union and subsequent changes in the pharmaceutical industry in former Soviet states contributed to the decline in Phenatine's clinical use. The transition to market-based pharmaceutical systems and the adoption of international regulatory standards further reduced the compound's availability and clinical application [4] [5].

Despite its decline in clinical use, Phenatine has maintained a presence in specialized research applications. The compound continues to be studied in the context of amphetamine derivative research and serves as a reference compound for understanding the pharmacological properties of amphetamine-nicotinic acid conjugates [1] [3]. Research institutions and pharmaceutical companies have occasionally investigated Phenatine in the context of drug development programs, though these applications remain limited in scope.

The compound's unique chemical structure and reported pharmacological properties have made it a subject of interest for researchers studying the relationship between chemical structure and biological activity in amphetamine derivatives [9] [10]. This research has contributed to the broader understanding of how chemical modifications to the amphetamine backbone can influence pharmacological properties, including receptor binding affinity, metabolic stability, and therapeutic efficacy.

Intellectual Property Trajectories and Discontinuation Factors

The intellectual property landscape surrounding Phenatine reflects the complex interplay between pharmaceutical innovation, regulatory requirements, and market forces that characterized the evolution of psychostimulant medications during the latter half of the 20th century. Unlike many Western pharmaceutical compounds that were developed under robust patent protection systems, Phenatine's development occurred within the Soviet pharmaceutical system, which operated under different intellectual property principles [11] [12].

The Soviet Union's approach to pharmaceutical intellectual property was fundamentally different from Western models, emphasizing state-controlled development and distribution rather than private patent protection [11] [12]. This approach meant that Phenatine, like other Soviet pharmaceutical innovations, was not subject to the same patent protection mechanisms that characterized Western drug development. The absence of traditional patent protection both facilitated the compound's initial development and distribution within the Soviet sphere of influence and contributed to its eventual decline as international pharmaceutical markets evolved [12].

The discontinuation of Phenatine from clinical use was influenced by multiple factors beyond intellectual property considerations. Regulatory changes in pharmaceutical approval processes played a significant role, as newer safety and efficacy standards required more comprehensive clinical trial data than was available for Phenatine [2] [8]. The compound had been developed during an era when regulatory requirements were less stringent, and the cost and complexity of conducting the studies necessary to meet contemporary regulatory standards became prohibitive.

Economic factors also contributed to the discontinuation of Phenatine. The development of alternative psychostimulant medications with better-characterized pharmacological profiles and more extensive clinical trial data provided therapeutic options that were more attractive to pharmaceutical companies and regulatory authorities [8]. These newer compounds offered clearer pathways to market approval and commercialization, making continued investment in Phenatine development less economically viable.

The shift in pharmaceutical industry focus toward compounds with clearer intellectual property protection and more robust clinical trial data further contributed to Phenatine's decline. Pharmaceutical companies increasingly sought to develop compounds that could be protected by patents and that had clear regulatory approval pathways, characteristics that Phenatine lacked [13] [14] [15].

Manufacturing and quality control considerations also played a role in the discontinuation of Phenatine. The compound's synthesis required specialized knowledge and equipment that became less readily available as the Soviet pharmaceutical infrastructure evolved and adapted to changing market conditions [5]. The cost and complexity of maintaining manufacturing capabilities for a compound with limited market demand became increasingly difficult to justify.

Safety considerations, while not definitively established through contemporary clinical trial standards, may have contributed to the discontinuation of Phenatine. The compound's amphetamine-like structure raised concerns about potential abuse liability and cardiovascular effects, issues that became increasingly important as regulatory authorities placed greater emphasis on drug safety assessment [8] [16].

The current status of Phenatine reflects these historical factors. The compound remains available for research purposes through specialized chemical suppliers, but its clinical use has been effectively discontinued [17] [18]. Contemporary research applications are limited to specialized investigations of amphetamine derivative pharmacology and structure-activity relationships, representing a significant reduction from its former role as a clinically available therapeutic agent.